molecular formula C20H19N3O4 B2588726 methyl 4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 922851-94-3

methyl 4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2588726
CAS RN: 922851-94-3
M. Wt: 365.389
InChI Key: LVHAFLVLAQGPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoacetamido)benzoate, also known as MIETB, is a novel compound that has been synthesized in recent years. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anticancer Potential

Indole derivatives have attracted attention for their antiproliferative activities against cancer cell lines. Some of the synthesized compounds showed effective activities against HeLa, MCF-7, and HT-29 cancer cells .

Antitubercular Activity

Indole derivatives have been screened for antitubercular activity. Further research is needed, but the presence of the indole scaffold hints at possible effects against Mycobacterium tuberculosis and related strains .

Neuroprotective Potential

Indole compounds have been explored for their neuroprotective effects. While not directly studied for this compound, its indole structure may contribute to neuroprotection.

properties

IUPAC Name

methyl 4-[[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-20(26)13-6-8-15(9-7-13)23-19(25)18(24)21-11-10-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,22H,10-11H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHAFLVLAQGPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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